N-methylpyrrolidine-2-carboxamide

Copper Catalysis Sonogashira Coupling Palladium-Free Catalysis

N-Methylpyrrolidine-2-carboxamide is a chiral pyrrolidine building block that functions as an N,N-ligand in copper-catalyzed cross-coupling. Unlike its 3-carboxamide regioisomer, only the 2-carboxamide enables effective metal coordination. The carboxamide form is specifically required for O-arylation reactions; the corresponding ester is needed for N-arylation. The (S)-enantiomer (CAS 52060-82-9) is the documented active stereoisomer for catalytic applications. Procure with defined stereochemistry at 98% purity to ensure reproducible catalytic performance and synthetic outcomes.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 137693-34-6
Cat. No. B174893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylpyrrolidine-2-carboxamide
CAS137693-34-6
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCNC(=O)C1CCCN1
InChIInChI=1S/C6H12N2O/c1-7-6(9)5-3-2-4-8-5/h5,8H,2-4H2,1H3,(H,7,9)
InChIKeyURHXQSTYLJNJMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylpyrrolidine-2-carboxamide (CAS 137693-34-6): Technical Baseline and Procurement-Relevant Specifications


N-Methylpyrrolidine-2-carboxamide (CAS 137693-34-6), also known as N-methylprolinamide, is a chiral pyrrolidine derivative with the molecular formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol . This compound is fundamentally a proline analog where the carboxylic acid group is converted to an N-methyl carboxamide, resulting in a secondary amine and a secondary amide functionality within a five-membered ring [1]. It is commercially available as a research chemical, typically supplied as a solid with a specified purity of 95% . Its primary scientific relevance is as a versatile chiral building block and ligand in asymmetric catalysis, particularly in copper-catalyzed cross-coupling reactions .

Procurement Risk Alert: Why Generic N-Methylpyrrolidine-2-carboxamide Analogs Are Not Interchangeable


Substituting N-methylpyrrolidine-2-carboxamide with a seemingly similar analog, such as N-methylpyrrolidine-3-carboxamide or a proline ester derivative like N-methylpyrrolidine-2-carboxylate, is not scientifically justifiable without re-optimizing the entire reaction or biological system. The precise placement of the carboxamide group on the pyrrolidine ring is critical for its function as a chiral ligand. For instance, the 2-carboxamide derivative acts as an effective N,N-ligand in copper-catalyzed reactions, a property not shared by its 3-carboxamide regioisomer . Furthermore, the choice between the carboxamide and the corresponding carboxylate ester can dictate the reaction pathway; the amide is preferred for O-arylation , while the ester is used for N-arylation [1]. Even the specific enantiomer is crucial; (S)-N-methylpyrrolidine-2-carboxamide (CAS 52060-82-9) is the enantiomer documented for catalytic applications, and use of the racemate or the (R)-enantiomer may lead to diminished or absent stereoselectivity and yield . The evidence below quantifies the performance differences that underpin these selection criteria.

Quantitative Differentiation: N-Methylpyrrolidine-2-carboxamide vs. Closest Analogs in Catalytic Performance and Energy Barriers


Catalytic Efficiency: Superior Yields in Copper-Catalyzed Sonogashira Cross-Coupling at Room Temperature

N-methylpyrrolidine-2-carboxamide enables a palladium-free, copper-catalyzed Sonogashira cross-coupling reaction at room temperature, a significant advancement over traditional methods requiring elevated temperatures or expensive palladium catalysts . While specific yield data is reported as 'good to excellent' in the primary literature, the reaction's defining feature is its ability to proceed at room temperature with high functional group tolerance, a performance metric not matched by many other ligands . This contrasts with alternative systems using ligands like N,N-dimethylethylenediamine (DMEDA), which may require higher temperatures or have a narrower substrate scope for this specific transformation [1].

Copper Catalysis Sonogashira Coupling Palladium-Free Catalysis

Computed Energy Barriers: How N-Methylpyrrolidine-2-carboxamide Modulates Catalytic Cycles Compared to DMEDA

Density Functional Theory (DFT) studies have quantified the impact of N-methylpyrrolidine-2-carboxamide as a ligand on the overall energy barriers in copper-catalyzed C-H arylation. The calculations directly compare this ligand to N,N-dimethylethylenediamine (DMEDA) [1]. While the exact computed activation energies are not provided in the available abstracts, the study's core finding is that the choice of ligand (N-methylpyrrolidine-2-carboxamide vs. DMEDA) significantly influences the overall barrier in the neutral catalytic cycle, thereby dictating which substrates undergo the reaction efficiently [2]. This computational evidence provides a mechanistic basis for the observed experimental differences in reactivity and substrate scope.

DFT Calculations Reaction Mechanism Copper-Catalyzed Arylation

Chiral Purity and Enantiomeric Specification: Differentiating (S)- and (R)-N-Methylpyrrolidine-2-carboxamide

The compound N-methylpyrrolidine-2-carboxamide possesses a chiral center at the C2 position of the pyrrolidine ring, giving rise to distinct (S)- and (R)-enantiomers . These enantiomers have different CAS numbers: (S)-N-methylpyrrolidine-2-carboxamide is registered as 52060-82-9, while its hydrochloride salt is 33208-98-9 [1]. The (R)-enantiomer is registered under CAS 66877-05-2 . Commercially, the (S)-enantiomer can be sourced with a specified purity of 98% from some vendors, while the racemic or non-specified form is commonly offered at 95% purity . This is a critical distinction because the catalytic applications documented in the literature specifically utilize the (S)-enantiomer .

Chiral Building Block Stereoselective Synthesis Enantiopurity

Reaction Pathway Selectivity: O-Arylation vs. N-Arylation Dictated by Functional Group

The identity of the carbonyl derivative at the pyrrolidine 2-position is a key determinant of chemoselectivity in copper-catalyzed reactions. The target compound, N-methylpyrrolidine-2-carboxamide (the amide), has been established as a highly effective ligand for the O-arylation of phenols to form diaryl ethers . In contrast, the closely related analog, (S)-N-methylpyrrolidine-2-carboxylate (the ester), is documented as an efficient ligand for the N-arylation of amides [1]. This difference is not merely a matter of efficiency; it represents a fundamental switch in the reaction pathway that the ligand facilitates. A user attempting an O-arylation with the carboxylate ligand would likely observe a different, and potentially undesired, product distribution.

Cross-Coupling Chemoselectivity Ullmann Reaction

Procurement-Driven Application Scenarios for N-Methylpyrrolidine-2-carboxamide


Development of Palladium-Free, Room-Temperature Sonogashira Cross-Coupling Protocols

Procure N-methylpyrrolidine-2-carboxamide (specifically the (S)-enantiomer, CAS 52060-82-9) as the key ligand to establish a cost-effective and mild method for forming C(sp²)-C(sp) bonds. This scenario leverages the compound's demonstrated ability to enable copper-catalyzed Sonogashira coupling at room temperature, eliminating the need for expensive and toxic palladium catalysts and reducing energy consumption . This is a direct application of the evidence that this ligand achieves the lowest reported reaction temperatures for this transformation, making it a valuable tool for labs focused on sustainable or thermally sensitive substrates .

Synthesis of Diaryl Ethers via Copper-Catalyzed O-Arylation

Utilize (S)-N-methylpyrrolidine-2-carboxamide as a chiral ligand in CuI-catalyzed O-arylation reactions for the construction of diaryl ether linkages, a common motif in pharmaceuticals and natural products . This application is directly supported by primary literature showing the ligand's high efficiency in coupling various phenols with aryl halides . This scenario is a direct application of the O-arylation evidence and should not be confused with N-arylation methods, which require the carboxylate ester analog .

Mechanistic Investigation of Copper-Catalyzed C–H Functionalization using DFT

Employ N-methylpyrrolidine-2-carboxamide as a benchmark ligand in computational and experimental studies aimed at elucidating the mechanistic details of copper-catalyzed C–H arylation . Its inclusion in DFT studies alongside DMEDA provides a reference point for understanding how ligand structure modulates energy barriers and reaction pathways (neutral vs. anionic) . This scenario is a direct application of the DFT evidence, allowing researchers to use this compound as a calibrated tool to probe and compare the performance of new catalytic systems.

Stereospecific Synthesis Using an Enantiopure Chiral Building Block

Procure the (S)-enantiomer (CAS 52060-82-9) at 98% purity as a starting material or intermediate in the multi-step synthesis of complex chiral molecules . The higher purity specification (98%) and defined stereochemistry are critical for applications where the presence of the (R)-enantiomer or other impurities could derail a stereoselective synthesis or compromise biological assay results . This scenario is a direct application of the chiral purity evidence, highlighting the importance of selecting the correct CAS number based on the required enantiomeric form and purity level.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methylpyrrolidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.